HKGreen-4I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

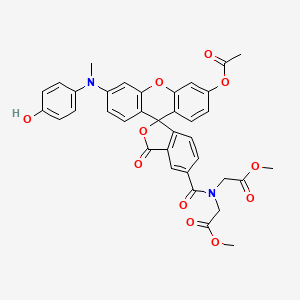

methyl 2-[[3'-acetyloxy-6'-(4-hydroxy-N-methylanilino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]-(2-methoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N2O11/c1-20(39)47-25-11-14-29-31(17-25)48-30-16-23(37(2)22-6-9-24(40)10-7-22)8-13-28(30)36(29)27-12-5-21(15-26(27)35(44)49-36)34(43)38(18-32(41)45-3)19-33(42)46-4/h5-17,40H,18-19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZXUNDNNSKANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(CC(=O)OC)CC(=O)OC)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C6=CC=C(C=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HKGreen-4I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe HKGreen-4I, detailing its mechanism of action, experimental protocols, and applications in biological research. This compound is a highly sensitive and selective tool for the detection of peroxynitrite (ONOO⁻), a potent biological oxidant implicated in a wide range of physiological and pathological processes.

Core Mechanism of Action: Peroxynitrite Detection

This compound is not a therapeutic drug but a sophisticated fluorescent probe designed for the specific detection of peroxynitrite in living cells and tissues.[1][2] Its mechanism is based on a peroxynitrite-triggered oxidative N-dearylation reaction.[2][3][4] In its native state, this compound is virtually non-fluorescent. Upon reaction with peroxynitrite, the N-phenyl group is cleaved, yielding the highly fluorescent product N-methylrhodol. This "turn-on" fluorescent response allows for the sensitive and selective imaging of peroxynitrite.

The chemical transformation at the core of this compound's function is an oxidative N-dearylation. This reaction is highly specific for peroxynitrite over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), ensuring accurate detection in complex biological environments.

Peroxynitrite is a key molecule in various signaling pathways, particularly those related to oxidative stress, inflammation, and cellular damage. It is formed from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (O₂•⁻). This compound can be utilized to visualize the generation of peroxynitrite in cellular models of inflammation, such as in macrophages challenged with pathogens, and in disease models like atherosclerosis.

Caption: Peroxynitrite formation and the this compound detection mechanism.

Quantitative Data

The performance of this compound as a fluorescent probe is characterized by its photophysical properties and its response to peroxynitrite.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (Ex) | 520 nm | |

| Maximum Emission Wavelength (Em) | 543 nm | |

| Quantum Yield (Φ) of HKGreen-4 | 0.001 | |

| Quantum Yield (Φ) of N-methylrhodol | 0.73 | |

| Recommended Working Concentration | 1-10 µM |

Experimental Protocols

Detailed methodologies for the use of this compound in cell-based assays are provided below. These protocols are for reference only and may require optimization based on the specific cell type and experimental conditions.

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 150 µL of dimethyl sulfoxide (DMSO).

-

Note: Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Solution (1-10 µM): Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.

-

Note: The optimal concentration of the working solution should be determined experimentally.

-

-

Centrifuge cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS, with each wash lasting 5 minutes.

-

Resuspend the cells to a density of 1x10⁶ cells/mL.

-

Add 1 mL of the this compound working solution and incubate at room temperature for 5-30 minutes.

-

Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS for 5 minutes each time.

-

Resuspend the cells in a serum-free cell culture medium or PBS for analysis.

-

Observe the cells using fluorescence microscopy or flow cytometry.

-

Culture adherent cells on sterile coverslips.

-

Remove the coverslip from the culture medium and aspirate any excess medium.

-

Add 100 µL of the this compound working solution to completely cover the cells and incubate at room temperature for 5-30 minutes.

-

Wash the cells twice with the medium, with each wash lasting 5 minutes.

-

Observe the cells using fluorescence microscopy or flow cytometry.

Caption: General experimental workflow for cell staining with this compound.

Applications in Research

This compound has been successfully employed to visualize endogenous peroxynitrite in various biological contexts:

-

Immunology: Imaging the generation of peroxynitrite in E. coli-challenged macrophages, providing direct evidence for its role as an immune effector for bacterial clearance.

-

Cardiovascular Disease: Detecting peroxynitrite in live tissues from a mouse model of atherosclerosis, highlighting its involvement in the pathology of this disease.

-

Redox Biology: Serving as a powerful molecular imaging tool to explore the roles of peroxynitrite in redox regulation of key signaling pathways.

The high sensitivity and selectivity of this compound make it an invaluable tool for investigating the complex roles of peroxynitrite in both health and disease.

References

HKGreen-4I: An In-depth Technical Guide for the Detection of Peroxynitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HKGreen-4I, a highly sensitive and selective fluorescent probe for the detection of peroxynitrite (ONOO⁻), a critical reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. This document details the probe's mechanism of action, fluorescence properties, and provides detailed experimental protocols for its application in cellular and tissue imaging.

Core Principles of this compound

This compound is a rhodol-based fluorescent probe designed for the specific detection of peroxynitrite. In its native state, the probe is virtually non-fluorescent. Upon reaction with peroxynitrite, this compound undergoes an oxidative N-dearylation reaction, releasing a highly fluorescent product, N-methylrhodol.[1] This "turn-on" fluorescence response allows for the sensitive and selective imaging of peroxynitrite in biological systems.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 520 nm | [1] |

| Maximum Emission Wavelength (λem) | 543 nm | [1] |

| Quantum Yield (Φ) of this compound | 0.001 | [1] |

| Quantum Yield (Φ) of N-methylrhodol (product) | 0.73 |

| Reactive Species | Fold Fluorescence Increase | Reference |

| Peroxynitrite (ONOO⁻) | ~290 | |

| Hypochlorite (HOCl) | ~20 | |

| Hydroxyl Radical (•OH) | ~15 | |

| Superoxide (O₂•⁻) | Negligible | |

| Nitric Oxide (•NO) | Negligible | |

| Hydrogen Peroxide (H₂O₂) | Negligible |

Visualizing with this compound: Mechanism and Workflows

To facilitate a deeper understanding of this compound's application, the following diagrams illustrate its reaction mechanism, a typical experimental workflow, and a relevant signaling pathway.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the use of this compound and its cell-permeable acetate derivative, HKGreen-4A.

In Vitro Fluorescence Measurements

-

Reagent Preparation:

-

Prepare a 1 M stock solution of this compound in DMSO.

-

Prepare a working solution of 1 µM this compound in 0.1 M phosphate buffer (pH 7.4).

-

Prepare stock solutions of various ROS/RNS in appropriate solvents.

-

-

Fluorescence Spectroscopy:

-

Acquire fluorescence spectra using a fluorometer with excitation set at 517 nm and emission collected from 525 to 700 nm.

-

To the this compound working solution, add aliquots of the ROS/RNS stock solutions.

-

Incubate the mixture for 30 minutes at room temperature before measuring the fluorescence intensity.

-

Live-Cell Imaging with HKGreen-4A

-

Cell Culture and Plating:

-

Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

-

-

Cell Stimulation (for endogenous peroxynitrite detection):

-

Treat cells with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (100 ng/mL) or heat-killed E. coli for the desired time to induce peroxynitrite production.

-

-

Probe Loading:

-

Prepare a 10 mM stock solution of HKGreen-4A in DMSO.

-

Dilute the stock solution to a final concentration of 10 µM in serum-free medium.

-

Remove the culture medium from the cells and incubate them with the HKGreen-4A working solution for 30 minutes at 37 °C.

-

-

Imaging:

-

Wash the cells twice with PBS.

-

Image the cells using a confocal microscope with excitation at 514 nm and emission collected in the range of 530-600 nm.

-

For co-localization studies, other fluorescent probes such as MitoTracker Red and Hoechst 33342 can be used.

-

Imaging Peroxynitrite in an Atherosclerosis Mouse Model

-

Animal Model:

-

Use Apolipoprotein E-deficient (ApoE⁻/⁻) mice fed a high-fat diet to induce atherosclerosis.

-

-

Probe Administration:

-

Administer HKGreen-4A to the mice via an appropriate route (e.g., intravenous injection).

-

-

Tissue Preparation and Imaging:

-

After a designated time, euthanize the mice and excise the aortas.

-

Mount the tissues for fluorescence imaging.

-

Acquire images using a fluorescence microscope or an in vivo imaging system to detect the fluorescence signal from the reaction of HKGreen-4A with peroxynitrite in the atherosclerotic plaques.

-

Conclusion

This compound is a powerful and reliable tool for the specific detection and imaging of peroxynitrite in a variety of biological contexts. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism make it an invaluable probe for researchers investigating the roles of peroxynitrite in health and disease. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in your research endeavors.

References

Peroxynitrite's Role in Cellular Signaling Pathways: A Technical Guide

Introduction

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) and a powerful oxidant, formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1][2] Initially viewed primarily as a cytotoxic agent causing indiscriminate damage to biomolecules like proteins, lipids, and DNA, a more nuanced understanding of peroxynitrite has emerged.[1][3][4] Evidence now strongly indicates that peroxynitrite is a critical modulator of cellular signal transduction, capable of initiating specific signaling cascades and altering the function of key regulatory proteins. Its effects are highly dependent on its concentration, the cellular context, and the local chemical microenvironment.

This guide provides an in-depth technical overview of the pivotal roles peroxynitrite plays in core cellular signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms by which this reactive species influences cell fate and function.

Formation of Peroxynitrite

Peroxynitrite is generated endogenously when nitric oxide and superoxide are produced in close proximity. This reaction is extremely rapid and competes with the dismutation of superoxide by superoxide dismutase (SOD).

Caption: The rapid, diffusion-limited reaction of superoxide and nitric oxide to form peroxynitrite.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including ERK, JNK, and p38, are critical mediators of cellular responses to extracellular stimuli, regulating processes like proliferation, differentiation, and apoptosis. Peroxynitrite has been shown to be a potent activator of all three major MAPK cascades, often through unconventional, receptor-independent mechanisms.

Extracellular signal-Regulated Kinase (ERK) Pathway

Peroxynitrite activates the ERK pathway, which is typically associated with cell survival and growth. In H9C2 cardiomyocytes, peroxynitrite triggers ERK phosphorylation through a signaling cascade involving Raf-1 and MEK, but notably, this activation occurs independently of upstream EGFR and Ras activation, which are canonical triggers for this pathway. Other studies in fibroblasts suggest a MEK-independent, PKC-dependent mechanism for ERK activation by peroxynitrite. This activation is primarily driven by the oxidative chemistry of peroxynitrite.

Caption: Peroxynitrite activates the ERK pathway via both MEK-dependent and -independent routes.

JNK and p38 Pathways

Peroxynitrite is also a strong activator of the stress-activated protein kinases (SAPKs), JNK and p38. In PC12 cells, peroxynitrite-induced apoptosis requires the simultaneous activation of both p38 and JNK, which leads to Bax translocation and the initiation of the intrinsic apoptotic pathway. In alveolar cells, JNK activation by peroxynitrite is mediated by the oxidation and subsequent aggregation of the Fas death receptor.

Caption: Peroxynitrite activates JNK and p38 stress pathways, often leading to apoptosis.

Table 1: Effects of Peroxynitrite on MAPK Signaling

| Pathway Component | Cell Type | Effect Observed | Mechanism/Comment | Reference |

|---|---|---|---|---|

| ERK1/2 | H9C2 Cardiomyocytes | Increased Phosphorylation (Activation) | Ras-independent; involves Raf-1 and MEK activation | |

| ERK1/2 | Rat-1 Fibroblasts | Increased Phosphorylation (Activation) | MEK-independent; dependent on PKCα and PKCε | |

| JNK | Murine Alveolar C10 Cells | Activation | Mediated by oxidation and aggregation of the Fas receptor | |

| JNK & p38 | PC12 Cells | Simultaneous Activation | Required for peroxynitrite-induced apoptosis |

| p38 | Rat Primary Astrocytes | Activation | p38 activation regulates ONOO⁻ generation via iNOS and NADPH oxidase | |

Regulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism. The effect of peroxynitrite on this pathway is complex and appears to be highly context-dependent, with reports of both activation and inhibition.

-

Activation: In some cell types, such as human skin fibroblasts and rat hepatoma cells, peroxynitrite or its donors activate the PI3K/Akt pathway. This activation can be dependent on upstream receptors like PDGFR and leads to the phosphorylation and activation of Akt. This pro-survival signal can, in turn, activate downstream effectors like the Nrf2 antioxidant response. The mechanism is thought to involve oxidative modifications.

-

Inhibition: Conversely, in endothelial cells, PC12 cells, and macrophages, peroxynitrite inhibits Akt signaling. This inhibition can occur through the nitration of a critical tyrosine residue on the p85 regulatory subunit of PI3K, which prevents its association with the p110 catalytic subunit, thereby blocking PI3K activation.

Caption: Peroxynitrite can either activate or inhibit the PI3K/Akt pathway via distinct mechanisms.

Table 2: Dichotomous Effects of Peroxynitrite on PI3K/Akt Signaling

| Cell Type | Effect on Akt | Proposed Mechanism | Reference |

|---|---|---|---|

| Human Skin Fibroblasts | Activation (Increased Phosphorylation) | Dependent on PDGFR and PI3K activation | |

| Rat Hepatoma Cell Line | Activation (Increased Phosphorylation) | Leads to activation of Nrf2/ARE pathway | |

| Neural Cells | Activation (Increased Phosphorylation) | Upregulates heme-oxygenase-1, limiting apoptosis | |

| Endothelial Cells | Inhibition | Nitration of a tyrosine residue in the p85 subunit of PI3K | |

| PC12 Cells | Inhibition | Contributes to peroxynitrite-induced apoptosis |

| RAW 264.7 Macrophages | Inhibition | Prevents association of p85 and p110 subunits of PI3K | |

Modulation of the NF-κB Pathway

Nuclear Factor kappa B (NF-κB) is a master regulator of inflammatory gene expression. Peroxynitrite exerts a potent, primarily inhibitory, effect on the canonical NF-κB activation pathway, which is triggered by inflammatory stimuli like TNF-α and LPS.

The canonical pathway relies on the activation of the IκB kinase (IKK) complex, specifically the IKKβ subunit, which phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. Peroxynitrite completely blocks the phosphorylation and activation of IKKβ, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm. This inhibitory action is due to oxidative chemistry. In some contexts, peroxynitrite may cause nitration of IκBα, which also prevents its degradation and contributes to NF-κB inhibition.

Caption: Peroxynitrite inhibits canonical NF-κB activation by blocking IKKβ phosphorylation.

Table 3: Effects of Peroxynitrite on NF-κB Signaling

| Cell Type | Stimulus | Effect on NF-κB | Mechanism | Reference |

|---|---|---|---|---|

| H9C2 Cardiomyocytes | LPS, TNF-α | Inhibition | Abrogation of IKKβ phosphorylation and IκBα degradation | |

| Human Endothelial Cells | TNF-α, IL-1β | Inhibition | Blockade of upstream IKKβ activation | |

| P19, SH-SY5Y, HEK293 | Constitutive/Induced | Inhibition | Nitration of p65 (Tyr⁶⁶, Tyr¹⁵²) leading to destabilization |

| HT-29 Colon Cancer | Peroxynitrite | Activation (aberrant) | Dual mechanism: p38-dependent IκBα phosphorylation and direct IκBα nitration | |

Activation of the Nrf2/ARE Pathway

The Nrf2/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Peroxynitrite has been identified as an activator of this protective pathway. In rat hepatoma cells, peroxynitrite treatment leads to the nuclear translocation of Nrf2 and activation of ARE-dependent gene expression. This activation is mediated by the PI3K/Akt signaling cascade; peroxynitrite-induced Akt phosphorylation is a prerequisite for Nrf2 activation. The subsequent upregulation of phase II detoxifying and antioxidant enzymes, such as glutathione S-transferase and heme-oxygenase-1, serves to mitigate peroxynitrite-mediated damage.

Caption: Peroxynitrite activates the cytoprotective Nrf2/ARE pathway via PI3K/Akt signaling.

Experimental Protocols

Studying the effects of a highly reactive and short-lived molecule like peroxynitrite requires specialized methodologies.

Workflow for Investigating Peroxynitrite's Cellular Effects

A typical experimental workflow involves generating peroxynitrite, exposing it to a cellular system, and then using specific assays to measure its presence and downstream effects on signaling pathways and protein function.

Caption: A generalized workflow for studying the impact of peroxynitrite on cellular systems.

Method 1: Detection of Peroxynitrite in Cellular Systems

Principle: Direct measurement is challenging due to peroxynitrite's short half-life (<20 ms at physiological pH). Therefore, detection often relies on probes that react with peroxynitrite to yield a stable, measurable product.

A. Fluorescent Probes:

-

Methodology: Cells are incubated with a peroxynitrite-sensitive fluorescent probe. Upon reaction with peroxynitrite, the probe is oxidized, leading to a detectable increase in fluorescence.

-

Common Probes:

-

Dihydrorhodamine (DHR) 123: A widely used probe, though it can be oxidized by other species.

-

Boronate-based Probes (e.g., o-MitoPhB(OH)₂): These probes react directly and stoichiometrically with peroxynitrite. They offer higher specificity and can be targeted to specific organelles like mitochondria. The reaction yields a fluorescent phenolic product.

-

Near-Infrared Probes: Offer advantages of deeper tissue penetration and less autofluorescence interference.

-

-

Protocol Outline (General):

-

Culture cells to the desired confluency.

-

Induce peroxynitrite formation (e.g., by stimulating with LPS/IFN-γ or adding a donor like SIN-1).

-

Load cells with the fluorescent probe (e.g., 5-10 µM) for a specified time (e.g., 30 minutes) in a suitable buffer.

-

Wash cells to remove excess probe.

-

Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation/emission wavelengths.

-

B. HPLC-MS/MS for Specific Products:

-

Methodology: This method provides high specificity by detecting unique products formed from the reaction of peroxynitrite with a probe or endogenous molecules.

-

Protocol Outline (using o-MitoPhB(OH)₂):

-

Treat cells with the boronate probe and induce peroxynitrite formation.

-

Harvest and lyse the cells.

-

Perform protein precipitation and extract small molecules.

-

Analyze the extract using HPLC coupled with tandem mass spectrometry (MS/MS).

-

Quantify both the major phenolic product (from H₂O₂ and ONOO⁻) and the minor, peroxynitrite-specific nitrated product to differentiate between oxidants.

-

Method 2: Detection of Peroxynitrite-Mediated Protein Modifications

Principle: Peroxynitrite modifies proteins in several ways, and detecting these modifications serves as a footprint of its activity. The most specific marker is the formation of 3-nitrotyrosine.

-

A. Immunoblotting for 3-Nitrotyrosine:

-

Methodology: A standard Western blot procedure using a specific primary antibody against 3-nitrotyrosine.

-

Protocol Outline:

-

Treat cells, harvest, and prepare protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for 3-nitrotyrosine.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

-

B. Detection of Protein Carbonyls:

-

Methodology: Peroxynitrite can oxidize certain amino acid residues (e.g., lysine) to form carbonyl groups. These can be detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH), which can then be detected with an anti-DNP antibody via Western blot.

-

Reference:

-

-

C. Analysis of Thiol Modifications:

-

Methodology: Peroxynitrite readily oxidizes cysteine thiol groups to form disulfides or other oxidized species. Changes in the free thiol content can be quantified using thiol-specific reagents like 5-iodoacetamido-fluorescein (IAF). Non-reducing SDS-PAGE can be used to visualize protein dimerization/aggregation resulting from disulfide bond formation.

-

Method 3: Assessing Signaling Pathway Activation

Principle: Standard molecular biology techniques are used to measure the activation state of signaling proteins.

-

Methodology: Western blotting is the most common method to assess the phosphorylation status of kinases.

-

Protocol Outline (for p-Akt or p-ERK):

-

Following peroxynitrite treatment, lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe separate membranes with primary antibodies against the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).

-

Quantify band densities and express the result as a ratio of phosphorylated protein to total protein to normalize for loading differences.

-

Peroxynitrite is far more than a simple damaging agent; it is a sophisticated signaling molecule that exerts complex and often contradictory effects on cellular regulation. Its ability to modulate key pathways such as MAPK, PI3K/Akt, and NF-κB through specific oxidative and nitrative modifications places it at a critical nexus of cellular decision-making, influencing outcomes ranging from adaptation and survival to inflammation and apoptosis. A thorough understanding of the concentration- and context-dependent actions of peroxynitrite is essential for researchers and clinicians aiming to develop therapeutic strategies for pathologies where this reactive species plays a significant role, including cardiovascular, inflammatory, and neurodegenerative diseases.

References

HKGreen-4I Probe: A Technical Guide to its Basic Research Applications for Peroxynitrite Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HKGreen-4I probe is a highly sensitive and selective fluorescent tool designed for the specific detection of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of the core applications of this compound in basic research, with a focus on its mechanism, quantitative characteristics, and detailed experimental protocols for its use in cellular imaging.

Core Principles and Mechanism of Action

This compound operates as a "turn-on" fluorescent probe. In its native state, the probe is virtually non-fluorescent. The detection of peroxynitrite is achieved through a specific chemical reaction: a peroxynitrite-triggered oxidative N-dearylation of the probe molecule.[1][2][3] This irreversible reaction removes a quenching group from the fluorophore core, resulting in a significant increase in green fluorescence. This high specificity allows for the precise detection of peroxynitrite with minimal interference from other reactive oxygen species (ROS) and RNS.[4][5]

Quantitative Data Summary

The photophysical and performance characteristics of the this compound probe are summarized in the table below, providing key metrics for experimental design and data interpretation.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (Ex) | 520 nm | |

| Maximum Emission Wavelength (Em) | 543 nm | |

| Stock Solution Concentration | 10 mM in DMSO | |

| Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |

| Detection Limit | 85.7 nM |

Signaling Pathway: Peroxynitrite Production in Macrophages

The following diagram illustrates the signaling cascade leading to the generation of peroxynitrite in macrophages upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), key inflammatory mediators.

Experimental Protocols

Preparation of this compound Solutions

1. Stock Solution (10 mM):

-

Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.

-

Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically 1-10 µM).

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Experimental Workflow for Cellular Imaging

The following diagram outlines the general workflow for staining and imaging intracellular peroxynitrite using the this compound probe in both suspension and adherent cells.

Detailed Protocol: Imaging Endogenous Peroxynitrite in RAW264.7 Macrophages

This protocol is adapted from studies demonstrating the detection of endogenous peroxynitrite in activated macrophages.

1. Cell Culture and Stimulation:

-

Culture RAW264.7 macrophages on sterile coverslips appropriate for microscopy.

-

To induce peroxynitrite production, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL and interferon-gamma (IFN-γ) at 100 ng/mL for a period of 14 hours. Alternatively, cells can be challenged with heat-killed E. coli.

2. Staining with this compound:

-

After the stimulation period, remove the culture medium.

-

Wash the cells twice with PBS.

-

Prepare a 10 µM working solution of HKGreen-4A (a cell-permeable analog of this compound) in a serum-free medium.

-

Add the working solution to the cells and incubate for 30 minutes at room temperature, protected from light.

3. Co-staining (Optional):

-

For visualization of specific cellular compartments, co-staining can be performed. For example, to visualize mitochondria, incubate with 100 nM MitoTracker Red. For nuclear staining, use 75 ng/mL Hoechst 33342.

4. Imaging:

-

After incubation with the probe(s), wash the cells twice with the medium.

-

Mount the coverslips and observe the cells using a confocal fluorescence microscope.

-

For this compound, use an excitation wavelength of approximately 520 nm and collect the emission at around 543 nm.

5. Controls:

-

To confirm the specificity of the fluorescence signal to peroxynitrite, control experiments should be performed. This can include:

-

Unstimulated cells stained with this compound to establish baseline fluorescence.

-

Stimulated cells co-incubated with a peroxynitrite scavenger, such as 100 µM minocycline, which should attenuate the fluorescence increase.

-

Applications in Basic Research

The this compound probe has been instrumental in several key research areas:

-

Inflammation and Immunology: Visualizing the production of peroxynitrite by immune cells, such as macrophages, in response to inflammatory stimuli. This is crucial for understanding the role of RNS in host defense and the inflammatory process.

-

Atherosclerosis Research: HKGreen-4 has been successfully used to image peroxynitrite in live tissues from a mouse model of atherosclerosis, providing direct evidence of its involvement in this pathology.

-

Drug Discovery and Development: The probe can be utilized as a tool to screen for compounds that modulate peroxynitrite production or act as scavengers.

Conclusion

The this compound probe is a powerful and reliable tool for the detection and imaging of peroxynitrite in living cells and tissues. Its high sensitivity, selectivity, and straightforward application make it an invaluable asset for researchers investigating the diverse roles of peroxynitrite in health and disease. This guide provides the foundational knowledge and protocols to effectively integrate the this compound probe into a variety of research applications.

References

HKGreen-4I: A Technical Guide for Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HKGreen-4I, a highly sensitive and selective fluorescent probe for the detection of peroxynitrite (ONOO⁻), a key player in oxidative stress. This document outlines the probe's core properties, experimental applications, and its relevance in studying cellular signaling pathways impacted by oxidative damage.

Core Properties of this compound

This compound is a green fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with peroxynitrite.[1][2] Its "turn-on" mechanism makes it an excellent tool for imaging and quantifying peroxynitrite in living cells and tissues.[1][2]

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Wavelength (λex) | 520 nm | [3] |

| Emission Wavelength (λem) | 543 nm | |

| Quantum Yield (Φ) - Before ONOO⁻ | ~0.001 | |

| Quantum Yield (Φ) - After ONOO⁻ | >0.29 (estimated from >290-fold fluorescence increase) | |

| Detection Limit | As low as 10 nM | |

| Selectivity | High selectivity for ONOO⁻ over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as H₂O₂, O₂⁻, NO, and HOCl. | |

| Reaction Time | Rapid |

Mechanism of Action: Oxidative N-Dearylation

The high selectivity and sensitivity of this compound towards peroxynitrite are attributed to a specific chemical reaction known as oxidative N-dearylation. In its native state, the fluorescence of the rhodamine-based fluorophore in this compound is quenched. Upon interaction with peroxynitrite, the N-aryl group is cleaved, leading to the release of the highly fluorescent rhodamine core. This process results in a dramatic, dose-dependent increase in fluorescence intensity.

Mechanism of this compound activation by peroxynitrite.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell-based assays. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve 1 mg of this compound in 150 µL of anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution (1-10 µM): Dilute the stock solution in a serum-free medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and application.

Staining of Suspension Cells

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cells once with PBS.

-

Resuspend the cells in the this compound working solution.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Centrifuge the cells to remove the loading solution.

-

Wash the cells once with PBS.

-

Resuspend the cells in the desired buffer or medium for analysis.

Staining of Adherent Cells

-

Grow adherent cells on coverslips or in culture dishes.

-

Remove the culture medium.

-

Add the this compound working solution to cover the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Remove the loading solution.

-

Wash the cells twice with a serum-free medium or PBS.

-

The cells are now ready for imaging.

Flow Cytometry Analysis

-

Prepare and stain cells with this compound as described above.

-

After the final wash, resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).

-

Analyze the cells on a flow cytometer equipped with a 488 nm or 532 nm laser for excitation.

-

Collect the fluorescence emission in the green channel (typically around 530/30 nm).

-

Gate on the live cell population based on forward and side scatter properties.

-

Analyze the fluorescence intensity of the this compound signal in the gated population.

Experimental workflow for using this compound.

Relevance in Oxidative Stress Studies: Signaling Pathways

Peroxynitrite is a potent and versatile oxidant that can modulate various signaling pathways, leading to cellular dysfunction and death. This compound is a valuable tool for dissecting the role of peroxynitrite in these processes.

Apoptosis

Peroxynitrite is a known inducer of apoptosis. It can activate pro-apoptotic signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, while simultaneously inhibiting pro-survival pathways like the PI3K/Akt pathway.

Peroxynitrite-mediated apoptosis signaling.

Neuroinflammation

In the central nervous system, peroxynitrite contributes to neuroinflammation by activating microglia and promoting the release of pro-inflammatory cytokines. This process is often mediated by the activation of transcription factors like NF-κB and the assembly of the NLRP3 inflammasome.

Peroxynitrite's role in neuroinflammation.

Endothelial Dysfunction

Peroxynitrite is a key mediator of endothelial dysfunction, a hallmark of many cardiovascular diseases. It can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of vasoprotective nitric oxide (NO), and activate pro-contractile signaling pathways, such as the Rho kinase pathway.

Peroxynitrite and endothelial dysfunction.

Conclusion

This compound is a powerful and reliable tool for the investigation of peroxynitrite-mediated oxidative stress. Its high sensitivity, selectivity, and straightforward application in cellular imaging and flow cytometry make it an invaluable asset for researchers in academia and the pharmaceutical industry. By enabling the precise detection and quantification of peroxynitrite, this compound facilitates a deeper understanding of the molecular mechanisms underlying various pathologies and provides a platform for the development of novel therapeutic strategies targeting oxidative damage.

References

Preliminary Investigation of HKGreen-4I in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKGreen-4I is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells.[1] Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), and it is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. Understanding the dynamics of peroxynitrite in cellular models is crucial for elucidating disease mechanisms and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in cell culture, including its cytotoxicity, experimental protocols for its use as a peroxynitrite indicator, and its mechanism of action.

Data Presentation

Quantitative Data on the Biological Effects of this compound

The primary application of this compound is as a fluorescent probe for the detection of peroxynitrite. Limited data is available regarding its direct biological effects on cultured cells. The following table summarizes the available quantitative data on the cytotoxicity of this compound.

| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |

| RAW264.7 (murine macrophage) | MTT Assay | Up to 80 µM | 24 hours | Virtually nontoxic | [This information is based on a statement found in a research article, but the specific article providing the primary data was not identified in the search results] |

Note: The available data on the direct biological effects of this compound is sparse. The provided cytotoxicity data is from a single study and cell line. Researchers should perform their own validation and cytotoxicity assays for their specific cell line and experimental conditions. No quantitative data on the effects of this compound on cell proliferation or apoptosis has been identified in the reviewed literature.

Experimental Protocols

Preparation of this compound Solutions

1. Stock Solution (10 mM):

-

Dissolve 1 mg of this compound in 150 µL of dimethyl sulfoxide (DMSO).

-

Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Working Solution (1-10 µM):

-

Dilute the 10 mM stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.

-

The optimal concentration of the working solution should be determined empirically for each cell type and experimental setup.

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile glass coverslips or in appropriate cell culture plates.

-

When cells reach the desired confluency, remove the culture medium.

-

Gently wash the cells twice with warm PBS.

-

Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with warm PBS.

-

The cells are now ready for imaging using fluorescence microscopy.

Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation at 300-400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in warm PBS.

-

Repeat the centrifugation and washing step twice.

-

Resuspend the cells in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with warm PBS.

-

Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

Signaling Pathway and Detection Mechanism

The following diagram illustrates the cellular generation of peroxynitrite and the mechanism of its detection by this compound. Peroxynitrite is formed by the reaction of superoxide and nitric oxide. This compound reacts with peroxynitrite through an oxidative N-dearylation reaction, which results in a highly fluorescent product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Specificity of HKGreen-4I for Peroxynitrite (ONOO⁻)

This technical guide provides a comprehensive overview of the fluorescent probe this compound, with a focus on its specificity for the detection of peroxynitrite (ONOO⁻). This document consolidates key data, experimental methodologies, and the underlying biochemical pathways relevant to the application of this compound in research and drug development.

Introduction to this compound

This compound is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite, a potent and short-lived reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻)[1][2][3][4]. Due to its high reactivity, peroxynitrite is implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases[5]. The accurate and specific detection of ONOO⁻ is therefore crucial for understanding its biological roles. This compound addresses this need by providing a robust tool for imaging peroxynitrite in living cells and tissues. The probe is virtually non-fluorescent in its native state but exhibits a strong green fluorescence upon reaction with ONOO⁻.

Mechanism of Action: Oxidative N-Dearylation

The high specificity of HKGreen-4 for peroxynitrite is achieved through a peroxynitrite-triggered oxidative N-dearylation reaction. In its non-fluorescent state, the rhodol fluorophore core of HKGreen-4 is quenched by an N-phenyl group. Peroxynitrite selectively oxidizes this N-phenyl group, leading to its cleavage from the rhodol core. This N-dearylation reaction releases the highly fluorescent rhodol dye, resulting in a significant turn-on fluorescence response.

Quantitative Data and Photophysical Properties

The performance of this compound as a fluorescent probe is defined by its photophysical properties and its high degree of selectivity. Upon reaction with peroxynitrite, this compound exhibits a dramatic increase in fluorescence intensity, with reports indicating a 290-fold enhancement.

| Property | Value (this compound) | Reference(s) |

| Excitation Wavelength (λex) | ~520 nm | |

| Emission Wavelength (λem) | ~535 nm or ~543 nm | |

| Quantum Yield (Φ) - Off | 0.001 | |

| Quantum Yield (Φ) - On | Data not explicitly available for HKGreen-4 | |

| Molar Absorptivity (ε) | Data not explicitly available | |

| Fold Fluorescence Increase | ~290-fold upon reaction with ONOO⁻ |

Table 2: Selectivity of this compound for Peroxynitrite

This compound demonstrates exceptional selectivity for ONOO⁻ over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS).

| Interfering Species | Observed Fluorescence Response (Relative to ONOO⁻) | Reference(s) |

| Peroxynitrite (ONOO⁻) | High (baseline for comparison) | |

| Hydrogen Peroxide (H₂O₂) | Negligible | |

| Superoxide (O₂•⁻) | Negligible | |

| Nitric Oxide (•NO) | Negligible | |

| Hypochlorous Acid (HOCl) | Much weaker than ONOO⁻ | |

| Hydroxyl Radical (•OH) | Much weaker than ONOO⁻ |

Signaling Pathway: Peroxynitrite Formation in Macrophages

A primary application of this compound is the detection of endogenous peroxynitrite generated during inflammatory responses. In macrophages, the production of ONOO⁻ is a key component of the innate immune response to pathogens. The pathway involves the convergence of two signaling cascades that lead to the production of superoxide and nitric oxide.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in both in vitro and cellular assays.

In Vitro Selectivity Assay

This protocol is designed to verify the selectivity of this compound for peroxynitrite over other ROS/RNS.

Methodology:

-

Preparation of this compound Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in anhydrous DMSO. Store at -20°C to -80°C, protected from light.

-

On the day of the experiment, dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final working concentration of 1-10 µM.

-

-

Preparation of Peroxynitrite and Other ROS/RNS Solutions:

-

Prepare a fresh stock solution of peroxynitrite. The concentration can be determined spectrophotometrically (at 302 nm in 0.1 M NaOH, ε = 1670 M⁻¹cm⁻¹).

-

Prepare solutions of other ROS/RNS (e.g., H₂O₂, SIN-1 for ONOO⁻ generation in cells, menadione for O₂•⁻, NOC-18 for •NO) at concentrations relevant to biological systems or at a significant excess (e.g., 10-fold) compared to the probe concentration.

-

-

Fluorescence Measurement:

-

In a 96-well black plate, add the this compound working solution to each well.

-

Add the peroxynitrite or other ROS/RNS solutions to the respective wells. Include a control well with only the probe and buffer.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 490-520 nm and an emission wavelength of approximately 530-543 nm.

-

-

Data Analysis:

-

Calculate the fold-increase in fluorescence for each condition relative to the control (probe only).

-

Compare the fluorescence response induced by peroxynitrite to that of other ROS/RNS to determine the selectivity.

-

Intracellular Detection of Peroxynitrite in Adherent Cells

This protocol outlines the use of this compound for imaging endogenous or exogenous peroxynitrite in cultured adherent cells.

Methodology:

-

Cell Culture:

-

Culture adherent cells (e.g., RAW 264.7 macrophages) on sterile coverslips or in a suitable imaging dish until they reach the desired confluency.

-

-

Cell Stimulation (for endogenous ONOO⁻):

-

To induce endogenous peroxynitrite production, treat the cells with stimulants such as lipopolysaccharide (LPS, e.g., 1 µg/mL) and interferon-gamma (IFN-γ, e.g., 100 ng/mL) for a specified period (e.g., 14 hours).

-

-

Probe Loading:

-

Prepare a 1-10 µM working solution of this compound (often the acetoxymethyl ester version, HKGreen-4A, is used for better cell permeability) in serum-free cell culture medium or PBS.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C.

-

-

Washing:

-

Remove the probe solution and wash the cells twice with medium or PBS to remove any excess, non-internalized probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope or a confocal microscope with the appropriate filter sets for green fluorescence (Ex/Em ~490/530 nm). A significant increase in green fluorescence indicates the presence of peroxynitrite.

-

Applications in Drug Discovery and Development

The specificity of this compound for peroxynitrite makes it a valuable tool in several areas of drug discovery:

-

Target Validation: Investigating the role of peroxynitrite in disease models.

-

Compound Screening: Screening for compounds that inhibit the production of peroxynitrite or scavenge it.

-

Mechanism of Action Studies: Elucidating how drug candidates modulate cellular redox signaling pathways involving peroxynitrite.

-

Toxicity Studies: Assessing drug-induced oxidative stress and peroxynitrite formation.

Conclusion

This compound is a powerful and highly specific fluorescent probe for the detection of peroxynitrite. Its robust "turn-on" fluorescence response, coupled with its high selectivity over other reactive species, makes it an indispensable tool for researchers and professionals in the fields of cell biology, pharmacology, and drug development. The methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in elucidating the complex roles of peroxynitrite in health and disease.

References

- 1. Peroxynitrite, a potent macrophage-derived oxidizing cytotoxin to combat invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular imaging of peroxynitrite with HKGreen-4 in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HKGreen-4I Staining in Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of HKGreen-4I, a highly sensitive fluorescent probe for the detection of peroxynitrite (ONOO⁻) in living adherent cells.

Introduction

This compound is a green fluorescent probe designed for the specific and sensitive detection of peroxynitrite, a potent biological oxidant implicated in a range of physiological and pathological processes.[1][2][3] The probe operates on a peroxynitrite-triggered oxidative N-dearylation reaction, which results in a significant fluorescence turn-on response, allowing for the visualization of ONOO⁻ levels in cellular and tissue samples.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of the this compound probe:

| Property | Value | Reference |

| Maximum Excitation Wavelength | 520 nm | |

| Maximum Emission Wavelength | 543 nm | |

| Molecular Formula | C₃₆H₃₀N₂O₁₁ | |

| Molecular Weight | 666.63 g/mol | |

| Recommended Stock Solution Concentration | 10 mM in DMSO | |

| Recommended Working Solution Concentration | 1-10 µM in serum-free medium or PBS | |

| Recommended Incubation Time | 5-30 minutes at room temperature |

Experimental Protocols

This section details the step-by-step methodology for staining adherent cells with this compound.

Reagent Preparation

1. Preparation of 10 mM this compound Stock Solution:

-

Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.

-

Vortex thoroughly to ensure the probe is completely dissolved.

-

Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Preparation of 1-10 µM this compound Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM).

-

The optimal concentration may vary depending on the cell type and experimental conditions, and should be determined empirically.

Staining Protocol for Adherent Cells

1. Cell Seeding:

-

Culture adherent cells on sterile glass coverslips or in a multi-well imaging plate suitable for fluorescence microscopy.

-

Seed the cells at a density that will result in a sub-confluent monolayer (approximately 70-80% confluency) at the time of staining.

2. Probe Loading:

-

Remove the cell culture medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered (e.g., 100 µL for a single well of a 96-well plate).

-

Gently swirl the plate to ensure even distribution of the probe.

-

Incubate the cells at room temperature for 5-30 minutes, protected from light. The optimal incubation time should be determined for each cell line and experimental setup.

3. Washing:

-

After incubation, gently remove the this compound working solution.

-

Wash the cells twice with warm cell culture medium or PBS for 5 minutes each time to remove any excess probe.

4. Imaging:

-

The cells are now ready for imaging.

-

Observe the cells using a fluorescence microscope equipped with a standard FITC filter set.

-

Capture images using an excitation wavelength of approximately 520 nm and collecting the emission at around 543 nm.

Visualizations

Experimental Workflow

Caption: Workflow for this compound staining of adherent cells.

Signaling Pathway

Caption: this compound detects peroxynitrite via oxidative N-dearylation.

References

Application Notes and Protocols for HKGreen-4I in Suspension Cells

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of HKGreen-4I, a fluorescent probe for the detection of peroxynitrite (ONOO⁻) in suspension cells.

Introduction

This compound is a highly sensitive and selective green fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells.[1][2][3][4] Peroxynitrite is a potent reactive nitrogen species (RNS) implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. This compound provides a valuable tool for researchers to investigate the role of peroxynitrite in these processes. Upon reaction with ONOO⁻, this compound undergoes an oxidative N-dearylation reaction, leading to a significant increase in its fluorescence intensity, which can be measured using fluorescence microscopy or flow cytometry.[2]

Mechanism of Action

This compound's fluorescence is quenched in its native state. However, in the presence of peroxynitrite (ONOO⁻), the probe undergoes an oxidative N-dearylation reaction. This specific chemical reaction removes a quenching moiety from the fluorophore, resulting in a dramatic turn-on of a bright green fluorescence. This fluorescence signal is directly proportional to the concentration of peroxynitrite, allowing for its quantitative detection within the cellular environment. While one source has suggested this compound detects hydrogen peroxide (H₂O₂), the consensus in the scientific literature points to its high selectivity for peroxynitrite.

Data Presentation

The following table summarizes the key quantitative data for the this compound probe.

| Parameter | Value | Reference |

| Excitation Wavelength (max) | 520 nm | |

| Emission Wavelength (max) | 543 nm | |

| Molecular Formula | C₃₆H₃₀N₂O₁₁ | |

| Molecular Weight | 666.63 g/mol | |

| Recommended Working Concentration | 1-10 µM |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the use of this compound in suspension cells.

Required Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Serum-free cell culture medium

-

Suspension cells of interest

-

Microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Preparation of Reagents

4.2.1. 10 mM this compound Stock Solution

-

Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.

-

Vortex briefly to ensure the powder is completely dissolved.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

4.2.2. 1-10 µM this compound Working Solution

-

On the day of the experiment, dilute the 10 mM this compound stock solution in serum-free cell culture medium or PBS to the desired final working concentration (typically between 1-10 µM).

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Suspension Cells

-

Cell Preparation:

-

Culture suspension cells to the desired density. For a 6-well plate format, a cell density of 1x10⁶ cells/mL is recommended.

-

Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with PBS. For each wash, resuspend the cells in PBS and centrifuge at 1000 x g for 3-5 minutes at 4°C, then discard the supernatant.

-

-

Staining:

-

Resuspend the washed cell pellet in 1 mL of the freshly prepared this compound working solution.

-

Incubate the cells at room temperature for 5-30 minutes, protected from light. The optimal incubation time should be determined for each cell type and experimental setup.

-

-

Washing:

-

After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant containing the staining solution.

-

Wash the cells twice with PBS to remove any excess probe. For each wash, resuspend the cells in PBS and centrifuge at 400 x g for 3-4 minutes at 4°C, then discard the supernatant.

-

-

Analysis:

-

Resuspend the final cell pellet in serum-free cell culture medium or PBS.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry using the appropriate filter sets for green fluorescence (Excitation/Emission ~520/543 nm).

-

Visualizations

This compound Signaling Pathway

Caption: Mechanism of this compound activation by peroxynitrite.

Experimental Workflow for Staining Suspension Cells

Caption: Step-by-step workflow for staining suspension cells.

References

Application Notes and Protocols for HKGreen-4 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKGreen-4 is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite (ONOO⁻) in living cells and tissues. Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻). It is a key player in a variety of physiological and pathological processes, including immune responses, cardiovascular diseases, and neurodegeneration. Understanding the dynamics of peroxynitrite production is crucial for elucidating its roles in these complex biological systems. HKGreen-4 offers a valuable tool for real-time imaging of peroxynitrite, enabling researchers to study its generation, localization, and downstream effects with high spatiotemporal resolution. This document provides detailed application notes and experimental protocols for the use of HKGreen-4 in fluorescence microscopy.

It is important to note that the designation "HKGreen-4I" appears to be a typographical error in some commercial listings; the correct name of the probe is HKGreen-4 .

Principle of Detection

The detection mechanism of HKGreen-4 is based on a peroxynitrite-triggered oxidative N-dearylation reaction.[1][2] In its native state, the HKGreen-4 molecule is in a non-fluorescent, or very weakly fluorescent, form. Upon reaction with peroxynitrite, a specific chemical transformation occurs where an N-phenyl group is cleaved from the rhodol fluorophore. This oxidative dearylation results in the formation of a highly fluorescent product, leading to a significant "turn-on" fluorescence signal. This reaction is highly specific for peroxynitrite, with minimal cross-reactivity with other reactive oxygen species (ROS) and RNS, ensuring accurate detection in complex biological environments.[1][2]

Data Presentation

Photophysical and Performance Characteristics of HKGreen-4

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~520 nm | [3] |

| Emission Wavelength (λem) | ~543 nm | |

| Quantum Yield (Φ) - Unreacted | ~0.001 | |

| Quantum Yield (Φ) - After reaction with ONOO⁻ | Data not available | |

| Fluorescence Enhancement with ONOO⁻ | ~290-fold | |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | |

| Working Concentration | 1-10 µM |

Selectivity of HKGreen-4

HKGreen-4 exhibits high selectivity for peroxynitrite over other biologically relevant reactive species. While precise quantitative fold-changes for all species are not available in the literature, studies have consistently shown negligible fluorescence increases in the presence of other ROS and RNS.

| Reactive Species | Reactivity/Fluorescence Response |

| Peroxynitrite (ONOO⁻) | High |

| Hydrogen Peroxide (H₂O₂) | Negligible |

| Superoxide (O₂•⁻) | Negligible |

| Nitric Oxide (•NO) | Negligible |

| Hypochlorite (OCl⁻) | Negligible |

| Hydroxyl Radical (•OH) | Negligible |

Signaling Pathways and Experimental Workflows

Reaction Mechanism of HKGreen-4 with Peroxynitrite

The following diagram illustrates the peroxynitrite-triggered oxidative N-dearylation of HKGreen-4, leading to the formation of a highly fluorescent product.

Caption: HKGreen-4 reaction with peroxynitrite.

General Experimental Workflow for Cellular Imaging

This workflow outlines the key steps for imaging peroxynitrite in cultured cells using HKGreen-4.

Caption: Workflow for peroxynitrite imaging.

Experimental Protocols

Preparation of HKGreen-4 Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve 1 mg of HKGreen-4 in 150 µL of anhydrous DMSO.

-

Note: It is recommended to store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Solution (1-10 µM): Dilute the 10 mM stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.

-

Note: The optimal working concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Protocol for Imaging Endogenous Peroxynitrite in RAW264.7 Macrophages

This protocol is adapted from studies imaging peroxynitrite in stimulated macrophage cell lines.

Materials:

-

RAW264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile coverslips or glass-bottom imaging dishes

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

-

HKGreen-4

-

Anhydrous DMSO

-

Serum-free cell culture medium or HBSS

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

Procedure:

-

Cell Seeding: Seed RAW264.7 cells on sterile coverslips or in glass-bottom dishes at an appropriate density to reach 70-80% confluency on the day of the experiment. Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Stimulation: To induce the production of endogenous peroxynitrite, treat the cells with stimulating agents. For example, incubate the cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 12-24 hours. An unstimulated control group should be run in parallel.

-

Preparation of HKGreen-4 Working Solution: Prepare a 10 µM working solution of HKGreen-4 in serum-free medium or HBSS immediately before use.

-

Probe Loading: Remove the culture medium from the cells and wash them once with warm serum-free medium or HBSS. Add the HKGreen-4 working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with warm serum-free medium or HBSS to remove any excess probe.

-

Imaging: Mount the coverslips on a slide with a drop of imaging buffer or directly image the cells in the glass-bottom dish using a fluorescence microscope. Acquire images using an appropriate objective and filter set (Excitation: ~520 nm, Emission: ~543 nm). Use identical imaging settings (e.g., exposure time, laser power) for all experimental groups to allow for accurate comparison of fluorescence intensity.

-

Data Analysis: Quantify the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between the stimulated and unstimulated control groups to determine the relative levels of peroxynitrite production.

A Note on "4i" in Fluorescence Microscopy

The term "4i" in the context of fluorescence microscopy typically refers to Iterative Indirect Immunofluorescence Imaging . This is a highly multiplexed imaging technique that allows for the visualization of a large number of different proteins (up to ~80) in the same sample. The "4i" method involves sequential cycles of antibody staining, imaging, and antibody elution. This technique is distinct from and unrelated to the use of the small-molecule fluorescent probe HKGreen-4 for detecting peroxynitrite.

Troubleshooting

-

Low Fluorescence Signal:

-

Increase the concentration of the HKGreen-4 working solution.

-

Increase the incubation time with the probe.

-

Ensure that the cell stimulation protocol is effectively inducing peroxynitrite production.

-

Check the filter sets and settings on the fluorescence microscope.

-

-

High Background Fluorescence:

-

Ensure thorough washing after probe incubation to remove excess unbound probe.

-

Use a high-quality, imaging-grade medium or buffer for the final imaging step.

-

-

Phototoxicity or Photobleaching:

-

Minimize the exposure of the stained cells to excitation light.

-

Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio.

-

Consider using an anti-fade mounting medium if imaging fixed cells.

-

Conclusion

HKGreen-4 is a powerful and reliable fluorescent probe for the detection and imaging of peroxynitrite in a variety of biological systems. Its high sensitivity, selectivity, and turn-on fluorescence response make it an ideal tool for researchers investigating the complex roles of peroxynitrite in health and disease. By following the detailed protocols and guidelines provided in these application notes, researchers can effectively utilize HKGreen-4 to gain valuable insights into peroxynitrite biology.

References

Application Notes: Detection of Peroxynitrite Using HKGreen-4I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) formed from the rapid, diffusion-controlled reaction between nitric oxide (•NO) and superoxide (O₂•⁻). As a powerful oxidant and nitrating agent, peroxynitrite is implicated in a wide range of physiological and pathological processes, including signal transduction, immune responses, and the pathogenesis of various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. The transient nature and high reactivity of peroxynitrite make its direct detection in biological systems challenging.

HKGreen-4I is a highly sensitive and selective fluorescent probe designed for the detection of peroxynitrite in living cells and tissues.[1] The probe operates on a "turn-on" fluorescence mechanism, exhibiting weak fluorescence in its native state and displaying a significant increase in fluorescence intensity upon reaction with peroxynitrite. This reaction is based on a peroxynitrite-triggered oxidative N-dearylation mechanism, which confers high selectivity for ONOO⁻ over other reactive oxygen species (ROS) and RNS.[1][2] These characteristics make this compound a valuable tool for researchers studying the roles of peroxynitrite in health and disease.

Product Information

| Property | Value |

| Probe Name | This compound |

| Target Analyte | Peroxynitrite (ONOO⁻) |

| Fluorescence | Green |

| Excitation Maximum (Ex) | 520 nm[3] |

| Emission Maximum (Em) | 543 nm[3] |

| Mechanism of Action | Peroxynitrite-triggered oxidative N-dearylation |

| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) |

Signaling Pathway of Peroxynitrite Formation

Caption: Formation of peroxynitrite from nitric oxide and superoxide.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

| Parameter | Recommendation |

| Stock Solution Concentration | 10 mM |

| Solvent | Anhydrous DMSO |

| Storage | -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

| Working Solution Concentration | 1 - 10 µM (optimization recommended) |

| Diluent | Serum-free cell culture medium or Phosphate-Buffered Saline (PBS) |

Protocol for Stock Solution (10 mM):

-

Dissolve 1 mg of this compound in 150 µL of anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol for Working Solution (e.g., 10 µM):

-

Warm the this compound stock solution to room temperature.

-

Dilute the 10 mM stock solution 1:1000 in serum-free cell culture medium or PBS to achieve a final concentration of 10 µM.

-

Prepare the working solution fresh for each experiment.

Staining Protocol for Live Cells

The following are general protocols for staining adherent and suspension cells. Optimal conditions, including probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.

For Adherent Cells:

-

Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.

-

Remove the culture medium.

-

Wash the cells twice with warm PBS.

-

Add the this compound working solution (e.g., 100 µL for a well in a 96-well plate) to the cells.

-

Incubate at room temperature for 5-30 minutes, protected from light. For RAW264.7 macrophages, a 30-minute incubation with 10 µM HKGreen-4A (a cell-permeable version) has been reported to be effective.

-

Wash the cells twice with warm serum-free culture medium or PBS (5 minutes each).

-

Image the cells immediately using a fluorescence microscope.

For Suspension Cells:

-

Centrifuge the cell suspension at 400 x g for 4 minutes to pellet the cells.

-

Discard the supernatant and wash the cells twice with warm PBS.

-

Resuspend the cells in the this compound working solution.

-

Incubate at room temperature for 5-30 minutes, protected from light.

-

Centrifuge at 400 x g for 4 minutes and discard the supernatant.

-

Wash the cells twice with warm PBS (5 minutes each).

-

Resuspend the cells in serum-free culture medium or PBS for imaging.

-

Image the cells immediately using a fluorescence microscope or analyze by flow cytometry.

Experimental Workflow for Peroxynitrite Detection

Caption: General workflow for detecting peroxynitrite with this compound.

Data Presentation and Analysis

Fluorescence Microscopy

For optimal detection of the this compound signal, a fluorescence microscope equipped with appropriate filter sets is required.

| Component | Recommended Wavelengths |

| Excitation Filter | ~510-530 nm (centered around 520 nm) |

| Dichroic Mirror | Cut-off at ~535 nm |

| Emission Filter | ~535-565 nm (centered around 543 nm) |

A standard FITC/GFP filter set may be suitable, but for best results, a filter set specifically optimized for the excitation and emission spectra of this compound is recommended.

Data Quantification

Quantification of the fluorescence signal can be performed using image analysis software such as ImageJ or FIJI.

-

Acquire images using consistent settings (e.g., exposure time, gain).

-

Define regions of interest (ROIs) around individual cells or specific subcellular compartments.

-

Measure the mean fluorescence intensity within each ROI.

-

Subtract the background fluorescence from a region without cells.

-

Normalize the fluorescence intensity to a control group or a housekeeping fluorescent marker if applicable.

Applications in Disease Models

This compound has been successfully used to detect peroxynitrite in various disease models, providing insights into the role of this reactive species in pathology.

-

Atherosclerosis: HKGreen-4 has been used to visualize endogenous peroxynitrite in live tissues from a mouse model of atherosclerosis, demonstrating its utility in studying cardiovascular diseases.

-

Inflammation: The probe has been employed to detect peroxynitrite generation in stimulated RAW264.7 macrophages, a common model for studying inflammation.

-

Neuroinflammation: Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), can be used to study the role of peroxynitrite in neurodegenerative diseases. This compound is a suitable tool for such investigations.

Selectivity of this compound

This compound exhibits high selectivity for peroxynitrite over other biologically relevant reactive oxygen and nitrogen species.